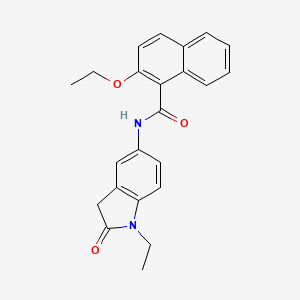![molecular formula C9H8ClFN2O B2563185 N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide CAS No. 2305341-20-0](/img/structure/B2563185.png)
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide typically involves the reaction of 4-chloro-3-fluoropyridine with appropriate reagents to introduce the prop-2-enamide group. One common method involves the use of sodium methoxide and ammonium formate in the presence of a palladium catalyst . The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro substituents on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines. Substitution reactions can result in the formation of various substituted pyridines .
Aplicaciones Científicas De Investigación
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of specific enzymes by forming stable complexes, thereby modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another fluorinated pyridine derivative with similar chemical properties.
(2-Chloro-3-fluoropyridin-4-yl)methanol: A related compound with a hydroxyl group instead of the prop-2-enamide group.
Uniqueness
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N-[(4-chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c1-2-8(14)13-5-7-9(11)6(10)3-4-12-7/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVZRGFVICECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC(=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2563102.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)


![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2563108.png)
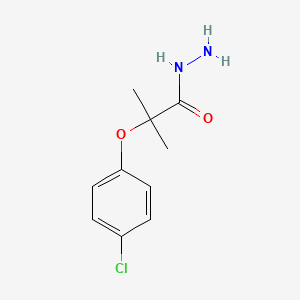

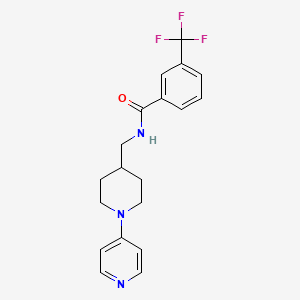
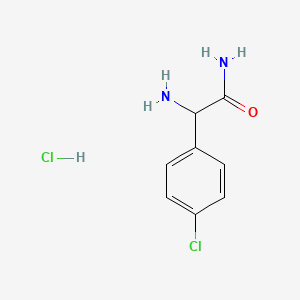
![4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2563115.png)

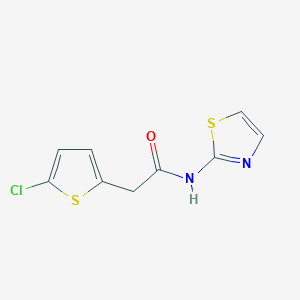
![N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2563121.png)
